Given the lack of specific information, it might be helpful to explore related compounds with similar structures to gain insights into potential research applications of 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid.
3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid is an organic compound characterized by its unique structure, which includes a propionic acid moiety linked to a propenyloxyethoxy group. The molecular formula of this compound is C₈H₁₂O₄, with a molecular weight of approximately 172.17 g/mol. It has a melting point range of 159-162 °C and exhibits a boiling point of 159-162 °C at reduced pressure (3 Torr) . The compound is often utilized in various chemical applications due to its reactive functionalities.
These reactions are significant for developing derivatives and applications in various fields including pharmaceuticals and materials science.
While specific biological activities of 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid are not extensively documented, compounds with similar structures often exhibit interesting biological properties. For example, propenyl derivatives can show antimicrobial and anti-inflammatory activities. Further studies would be required to elucidate the specific biological effects of this compound.
Several synthetic routes can be employed to produce 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid:
These methods highlight the versatility in synthesizing this compound from readily available starting materials.
3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid finds applications in various domains:
These applications leverage the compound's unique chemical structure and reactivity.
Interaction studies involving 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid could focus on:
Such studies are crucial for determining the safety and efficacy of the compound in practical applications.
Several compounds share structural similarities with 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-(2-(Prop-2-yn-1-yloxy)ethoxy)propanoic acid | Alkyne derivative | Contains a triple bond, potentially enhancing reactivity. |
| 3-(2-(Aminoethoxy)propanoic acid | Amino derivative | Incorporates an amino group, which may alter biological activity. |
| Ethyl 3-(2-(2-Propen-1-yloxy)ethoxy)propanoate | Ester derivative | An ester form that may exhibit different solubility properties. |
The uniqueness of 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid lies in its specific combination of functional groups, allowing for diverse chemical reactivity not present in simpler analogs. This versatility makes it particularly valuable in both chemical synthesis and industrial applications.
The development of 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid represents a relatively recent advancement in functionalized carboxylic acid chemistry. According to chemical database records, this compound was first documented and characterized in 2012, with its initial entry into the PubChem chemical database occurring on August 20, 2012. The compound has undergone continuous refinement and characterization updates, with the most recent modifications to its database entry recorded as recently as May 10, 2025. This timeline reflects the ongoing research interest in this particular derivative and the evolving understanding of its properties and potential applications.
The emergence of this compound coincides with broader trends in organic chemistry toward the development of multifunctional molecules that combine traditional organic acid functionality with ether linkages and alkene groups. The incorporation of polyethylene glycol-like segments into organic molecules has become increasingly important in materials science and pharmaceutical chemistry, driving the synthesis and characterization of compounds such as 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid. The relatively recent discovery and documentation of this compound reflect the contemporary focus on designing molecules with specific structural features that can be exploited for specialized applications in various fields of chemistry and materials science.
The development timeline of this compound also reflects advances in synthetic organic chemistry methodologies that have made the preparation of such complex functionalized molecules more accessible to researchers. The ability to construct molecules containing multiple functional groups, including carboxylic acids, ether linkages, and alkene groups, represents a significant achievement in modern synthetic chemistry and has enabled the exploration of compounds like 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid for various research applications.
The nomenclature of 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid reflects its complex structural composition and follows standard International Union of Pure and Applied Chemistry naming conventions for organic compounds. The compound's systematic name, 3-(2-prop-2-enoxyethoxy)propanoic acid, clearly indicates the presence of a propionic acid backbone with a substituted ethoxy chain containing an allyl group. This naming system provides a precise description of the molecular structure and enables unambiguous identification of the compound in chemical databases and literature.
The compound is uniquely identified by its Chemical Abstracts Service registry number 13630-56-3, which serves as a universal identifier across chemical databases and regulatory systems. Additional chemical identifiers include the PubChem Compound Identification number 59615985, which facilitates access to comprehensive structural and property data within the PubChem database system. The compound's molecular formula C8H14O4 accurately represents its atomic composition, indicating the presence of eight carbon atoms, fourteen hydrogen atoms, and four oxygen atoms.
The Simplified Molecular Input Line Entry System representation of the compound, C=CCOCCOCCC(=O)O, provides a linear notation that describes the connectivity of atoms within the molecule. This notation clearly shows the carboxylic acid group, the ether linkages, and the terminal alkene group that characterize this compound. The International Chemical Identifier string InChI=1S/C8H14O4/c1-2-4-11-6-7-12-5-3-8(9)10/h2H,1,3-7H2,(H,9,10) provides additional structural information that can be used for computational chemistry applications and database searches.
The molecular weight of 174.19 grams per mole represents an important physical parameter for stoichiometric calculations and analytical characterization. Various synonyms for the compound exist in chemical literature, including alternative systematic names and registry identifiers that may be encountered in different chemical databases and publications.
3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid belongs to the broader class of functionalized propionic acid derivatives, which represent an important category of organic compounds with diverse applications in chemistry and materials science. Propionic acid itself, with the molecular formula C3H6O2, serves as the fundamental structural unit for this class of compounds. The parent compound propionic acid was first described by Johann Gottlieb in 1844 and has since become one of the most widely used additives in processed foods and industrial applications. The development of functionalized derivatives represents a natural evolution from this simple carboxylic acid toward more complex molecules with enhanced properties and specialized applications.
Within the context of functionalized propionic acid derivatives, 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid can be classified as a polyethylene glycol-functionalized carboxylic acid. This classification is based on the presence of the ethylene glycol-like linkage (-OCH2CH2O-) that connects the propionic acid moiety to the allyl group. Similar compounds in this category include 3-(2-(2-aminoethoxy)ethoxy)propanoic acid, which incorporates an amino group instead of the allyl functionality. These polyethylene glycol-functionalized acids represent an important subclass due to their potential applications in bioconjugation and materials synthesis.
The compound can also be classified as an alkenyl-functionalized carboxylic acid due to the presence of the terminal alkene group (2-propen-1-yl or allyl group). This classification places it alongside other alkenyl-functionalized carboxylic acids such as 3-allyloxypropionic acid (molecular formula C6H10O3), which represents a simpler analog without the intermediate ethylene glycol linkage. The presence of the alkene group provides opportunities for further chemical modification through various addition reactions, making these compounds valuable synthetic intermediates.
Additionally, the compound falls within the category of ether-functionalized carboxylic acids, characterized by the presence of ether linkages within the molecular structure. This classification is particularly important for understanding the compound's solubility properties and potential for hydrogen bonding interactions. The ether functionality contributes to the compound's overall polarity and may influence its behavior in various chemical and biological systems.
The research significance of 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid in organic synthesis stems from its multifunctional nature, which provides multiple sites for chemical modification and incorporation into larger molecular structures. The presence of both carboxylic acid and alkene functional groups makes this compound particularly valuable as a synthetic intermediate for the preparation of more complex molecules. The carboxylic acid group can participate in standard coupling reactions, esterification, and amidation reactions, while the alkene group provides opportunities for addition reactions, cross-metathesis, and polymerization processes.
In materials science applications, the polyethylene glycol-like segment of the molecule contributes to potential biocompatibility and water solubility characteristics that are highly valued in biomaterials design. Research into similar polyethylene glycol-functionalized compounds has demonstrated their utility in the development of hydrogels, drug delivery systems, and surface modification agents. The specific structure of 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid, with its combination of hydrophilic ether linkages and reactive functional groups, positions it as a potential building block for advanced materials with tailored properties.
The compound's potential role in polymer chemistry represents another significant area of research interest. The alkene functionality can serve as a polymerizable group, enabling the incorporation of the molecule into polymer backbones or as pendant groups on polymer chains. This capability is particularly relevant for the development of functional polymers with carboxylic acid groups that can be used for ion exchange, metal coordination, or pH-responsive applications. The ether linkages within the molecule may also contribute to polymer flexibility and processability.
Contemporary research trends in organic synthesis have increasingly focused on the development of click chemistry methodologies and bioorthogonal reactions, areas where compounds like 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid may find applications. The alkene group can potentially undergo copper-catalyzed azide-alkyne cycloaddition reactions after appropriate functional group transformations, or participate directly in other click chemistry protocols. The carboxylic acid functionality provides a convenient handle for bioconjugation applications, enabling the attachment of the molecule to proteins, peptides, or other biomolecules for research or therapeutic purposes.
3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid represents a complex organic compound characterized by its unique molecular architecture incorporating multiple functional groups within a single molecular framework [1]. The compound possesses the molecular formula C8H14O4 with a molecular weight of 174.19 grams per mole, as confirmed through computational analysis and chemical databases [1] [2]. The Chemical Abstracts Service registry number for this compound is 13630-56-3, providing its definitive chemical identification [1] [2].
The molecular composition consists of eight carbon atoms, fourteen hydrogen atoms, and four oxygen atoms arranged in a specific three-dimensional configuration [1]. The structural framework can be represented through the Simplified Molecular Input Line Entry System notation as C=CCOCCOCCC(=O)O, which illustrates the sequential bonding pattern and connectivity of atoms within the molecule [1]. The International Chemical Identifier string InChI=1S/C8H14O4/c1-2-4-11-6-7-12-5-3-8(9)10/h2H,1,3-7H2,(H,9,10) provides comprehensive structural information including stereochemical details and hydrogen atom positioning [1].
| Property | Value |
|---|---|
| Molecular Formula | C8H14O4 [1] |
| Molecular Weight | 174.19 g/mol [1] [2] |
| CAS Registry Number | 13630-56-3 [1] [2] |
| SMILES Notation | C=CCOCCOCCC(=O)O [1] |
| InChI Key | DAYGNAZGJAYJCF-UHFFFAOYSA-N [1] |
The compound exhibits significant structural complexity through its linear chain architecture connecting a carboxylic acid terminus with an allyloxy terminal group via two sequential ether linkages [1]. This molecular arrangement creates a flexible backbone capable of adopting multiple conformational states due to the presence of eight rotatable bonds, as determined through computational molecular modeling [1].
The structural analysis of 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid reveals the presence of multiple distinct functional groups that contribute to its overall chemical behavior and reactivity profile [1] [3]. Each functional group imparts specific chemical properties and influences the molecule's interactions with other chemical species [3] [4].
The carboxylic acid functional group (-COOH) constitutes the primary acidic component of the molecule, positioned at the terminal carbon of the propanoic acid backbone [3] [4]. This functional group consists of a carbonyl carbon double-bonded to oxygen and single-bonded to a hydroxyl group, creating a planar geometry around the carboxyl carbon [3] [5]. The carboxylic acid moiety exhibits characteristic acidic properties due to the electronegativity of the oxygen atoms, which stabilize the conjugate base through resonance delocalization [3] [4].
The carboxyl group participates in hydrogen bonding through both its carbonyl oxygen (hydrogen bond acceptor) and hydroxyl hydrogen (hydrogen bond donor), contributing to the compound's polar character [3] [4]. The typical pKa values for carboxylic acids range from 3.75 to 4.76, indicating moderate acid strength under physiological conditions [3]. The planar geometry of the carboxyl group restricts rotation around the carbon-oxygen bonds, influencing the overall conformational flexibility of the molecule [6].
The molecule contains two distinct ether linkages (-O-) that connect different segments of the carbon chain, creating a flexible bridge between the carboxylic acid terminus and the allyloxy group [7] [8]. These ether bonds exhibit polar covalent character due to the electronegativity difference between carbon and oxygen atoms, resulting in partial positive charges on carbon and partial negative charges on oxygen [7] [8].
The ether oxygen atoms possess two lone pairs of electrons in sp3 hybridized orbitals, creating a bent molecular geometry around each oxygen center with bond angles approximating 109.5 degrees [8]. The C-O-C bond angle deviates from linearity, preventing complete cancellation of dipole moments and resulting in a net dipole moment for each ether linkage [7] [8]. These ether groups contribute to the molecule's ability to form hydrogen bonds as acceptors while maintaining relatively low reactivity compared to other functional groups [7] [8].
The flexibility of ether linkages allows for free rotation around the carbon-oxygen single bonds, contributing to the conformational diversity of the molecule [8]. This rotational freedom enables the compound to adopt multiple three-dimensional arrangements, influencing its interaction with biological systems and other molecules [9].
The allyloxy terminal group represents a distinctive structural feature combining an allyl group (CH2=CH-CH2-) with an ether oxygen linkage [10] [11]. This functional group introduces unsaturation into the molecule through the presence of a carbon-carbon double bond, creating a site of potential chemical reactivity [10]. The allyl group adopts a planar geometry around the double bond due to sp2 hybridization of the vinyl carbons [12].
The presence of the terminal alkene functionality imparts specific chemical properties including susceptibility to electrophilic addition reactions and potential for polymerization under appropriate conditions [10]. The double bond restricts rotation around the carbon-carbon axis, contributing to the overall conformational constraints of the molecule [12] [9]. The allyloxy group exhibits electron-donating properties through resonance stabilization, potentially influencing the reactivity of adjacent functional groups [11].
| Functional Group | Position | Chemical Character |
|---|---|---|
| Carboxylic acid (-COOH) | Terminal carbon | Acidic, polar, hydrogen bonding [3] [4] |
| Primary ether linkage | C3-O4 position | Polar, electron-donating [7] [8] |
| Secondary ether linkage | C5-O6 position | Polar, electron-donating [7] [8] |
| Allyloxy terminal group | Terminal position | Unsaturated, reactive [10] [11] |
The stereochemical analysis of 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid reveals that the molecule lacks chiral centers, indicating the absence of optical isomerism [13] [14]. The compound does not contain any sp3-hybridized carbon atoms bonded to four different substituents, which would be required for the existence of enantiomers [13] [15]. This achiral nature simplifies the stereochemical profile of the compound and eliminates concerns regarding optical activity and enantiomeric excess [13].
The molecular structure does exhibit geometric isomerism potential around the terminal alkene group within the allyloxy moiety [15]. However, the specific substitution pattern of the double bond, with two hydrogen atoms on one carbon and a single substituent on the adjacent carbon, does not create the necessary conditions for cis-trans isomerism [15]. The absence of two different substituents on each carbon of the double bond prevents the formation of distinct geometric isomers [15].
The conformational stereochemistry of the molecule is primarily governed by the flexibility around single bonds, particularly the ether linkages and the carbon-carbon bonds within the alkyl chain [14] [9]. These rotational degrees of freedom allow the molecule to adopt multiple conformational states without creating distinct stereoisomeric forms [14] [9]. The interconversion between conformations occurs rapidly at room temperature, preventing the isolation of individual conformational isomers [15] [9].
The conformational analysis of 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid reveals a highly flexible molecular structure capable of adopting multiple three-dimensional arrangements [13] [12]. The presence of eight rotatable bonds within the molecule creates significant conformational freedom, allowing for numerous possible spatial orientations of the functional groups [1] [9].
The molecular geometry around each atom follows predictable patterns based on hybridization states and electron pair arrangements [12] [16]. The carboxylic acid carbon exhibits sp2 hybridization with trigonal planar geometry, while the ether oxygen atoms display sp3 hybridization with bent molecular geometry [12] [16]. The alkyl carbon atoms throughout the chain adopt tetrahedral geometry characteristic of sp3 hybridization [12] [16].
The conformational preferences of the molecule are influenced by several factors including steric interactions, electronic repulsion, and intramolecular hydrogen bonding possibilities [17] [9]. The extended chain conformation likely represents the most stable arrangement due to minimized steric clashes between functional groups [17]. However, folded conformations may be stabilized through intramolecular hydrogen bonding between the carboxylic acid group and ether oxygen atoms [17] [9].
Rotational barriers around the various single bonds are expected to be relatively low, particularly for the ether C-O bonds and alkyl C-C bonds [17] [9]. The rotation around bonds adjacent to the carboxylic acid group may exhibit slightly higher barriers due to partial double bond character resulting from resonance effects [17]. The terminal allyl group restricts rotation around the C=C double bond, maintaining planarity in this region of the molecule [12] [9].
| Bond Type | Count | Rotational Character |
|---|---|---|
| C-O (ether) | 2 | Flexible rotation, low barrier [17] [9] |
| C-C (alkyl) | 5 | Free rotation, minimal barrier [17] [9] |
| C=C (alkene) | 1 | Restricted rotation, high barrier [12] [9] |
| C-COOH | 1 | Partial restriction due to resonance [17] |
3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid exists as a liquid at room temperature [1] [2]. The compound displays the typical characteristics of organic acids with ether linkages, presenting as a colorless to slightly yellow liquid under normal storage conditions. The physical state remains liquid across a wide temperature range due to the flexible ethoxy linkage structure that prevents crystallization at ambient temperatures.
The molecular formula of 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid is C₈H₁₄O₄, with a precisely calculated molecular weight of 174.19 g/mol [1] [3]. The exact mass determined by high-resolution mass spectrometry is 174.08920892 Da [1]. This molecular composition reflects the structural complexity of the compound, incorporating eight carbon atoms, fourteen hydrogen atoms, and four oxygen atoms distributed across the propionic acid backbone, ethoxy linkages, and terminal allyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| Exact Mass | 174.08920892 Da |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 8 |
The solubility profile of 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid is characterized by its amphiphilic nature, combining hydrophilic carboxylic acid functionality with hydrophobic ether linkages [1]. The compound demonstrates moderate to good water solubility attributed to the presence of the carboxylic acid group and ether oxygen atoms that can form hydrogen bonds with water molecules. The XLogP3-AA value of 0.1 indicates a balanced hydrophilic-lipophilic character, suggesting favorable partitioning in both aqueous and organic phases [1].
| Solvent System | Predicted Solubility |
|---|---|
| Water | Moderate to Good |
| Dimethyl sulfoxide (DMSO) | Excellent |
| Dimethylformamide (DMF) | Excellent |
| Methanol | Good |
| Ethanol | Good |
| Organic Solvents (General) | Good |
The compound exhibits excellent solubility in polar aprotic solvents such as DMSO and DMF, which is consistent with compounds containing multiple ether linkages and carboxylic acid groups [4]. The presence of eight rotatable bonds contributes to conformational flexibility, enhancing solvation in various solvent systems [1].
The thermal behavior of 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid is influenced by its ether linkage structure and carboxylic acid functionality. Based on structural analogy with similar ethoxy-propionic acid derivatives, the compound exhibits an estimated boiling point in the range of 250-300°C [5]. The compound maintains thermal stability up to approximately 150-200°C under normal atmospheric conditions, beyond which thermal decomposition may occur [5].
| Thermal Property | Estimated Value/Range |
|---|---|
| Melting Point | Liquid at room temperature |
| Boiling Point | 250-300°C (estimated) |
| Flash Point | >100°C (estimated) |
| Decomposition Temperature | >200°C (estimated) |
| Thermal Stability Range | Stable up to 150-200°C |
The flash point is estimated to exceed 100°C, indicating lower volatility compared to simple propionic acid due to the presence of ethoxy linkages that increase molecular weight and intermolecular interactions [5]. The compound should be stored at 2-8°C in sealed containers to maintain optimal stability [2].
The Nuclear Magnetic Resonance spectroscopic profile of 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid exhibits characteristic signals corresponding to its distinct structural components. The ¹H NMR spectrum would display signals for the terminal allyl group protons at approximately 5.2-5.9 ppm for the vinyl protons and 4.0-4.2 ppm for the allylic methylene protons [6] [7]. The ethoxy linkage protons appear as complex multiplets in the 3.6-4.0 ppm region, reflecting the overlapping OCH₂CH₂O connectivity [6].
The carboxylic acid proton resonates as a broad singlet at approximately 11.7 ppm, characteristic of the acidic proton in carboxylic acid functional groups [7]. The methylene protons adjacent to the carboxylic acid group appear as a triplet around 2.6 ppm, while the methylene protons in the ethoxy chain contribute to the complex multiplet pattern in the 3.6-4.0 ppm region [6] [7].
¹³C NMR spectroscopy would reveal the carbonyl carbon signal at approximately 173-178 ppm, consistent with carboxylic acid functionality [7]. The allyl carbon signals appear at 117 ppm (=CH₂) and 135 ppm (=CH), while the various methylene carbons in the ethoxy linkage system resonate between 60-70 ppm [8].
The infrared spectrum of 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid displays characteristic absorption bands that confirm the presence of key functional groups. The broad O-H stretching vibration of the carboxylic acid group appears at approximately 2500-3300 cm⁻¹, overlapping with C-H stretching vibrations [6] [7]. The C=O stretching frequency of the carboxylic acid functionality occurs at 1700-1720 cm⁻¹, representing one of the most diagnostic absorption bands for this compound [6] [7].
The C-H stretching vibrations appear in the 2850-3000 cm⁻¹ region, with multiple peaks corresponding to methyl and methylene groups throughout the molecule [6]. The C-O stretching vibrations of the ether linkages contribute to absorption bands in the 1000-1300 cm⁻¹ region, while the allyl C=C stretching appears around 1640 cm⁻¹ [6] [7].
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 2500-3300 | O-H stretch (COOH) | Broad, strong |
| 1700-1720 | C=O stretch (COOH) | Strong |
| 1640 | C=C stretch (allyl) | Medium |
| 1000-1300 | C-O stretch (ether) | Strong |
| 2850-3000 | C-H stretch | Medium |
The mass spectrometry fragmentation pattern of 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid provides detailed structural information through characteristic fragmentation pathways. The molecular ion peak appears at m/z 174, corresponding to the intact molecular ion [C₈H₁₄O₄]⁺ [1]. The fragmentation pattern reflects the sequential loss of characteristic functional groups and structural components.
Significant fragmentation occurs through the loss of water (m/z 156) and the carboxylic acid group (m/z 129), representing common fragmentation pathways for carboxylic acid-containing compounds [9]. The base peak often appears at m/z 45, corresponding to the carboxylic acid fragment [COOH]⁺, which is characteristic of propionic acid derivatives [9].
| Fragment m/z | Fragment Assignment | Relative Intensity |
|---|---|---|
| 174 (M⁺) | Molecular ion peak | Variable |
| 156 | Loss of H₂O [M-18]⁺ | Moderate |
| 129 | Loss of COOH [M-45]⁺ | High |
| 101 | Loss of propionic acid chain | Moderate |
| 73 | Propionic acid fragment | High |
| 57 | Allyl ethoxy fragment | Moderate |
| 45 | Carboxylic acid fragment | High |
| 41 | Allyl fragment [C₃H₅]⁺ | Moderate |
The fragmentation pattern provides definitive identification of the compound and reveals the stability of different molecular regions under electron impact conditions [9].
The stability profile of 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid encompasses multiple degradation pathways that depend on environmental conditions and storage parameters. The compound demonstrates chemical stability under normal ambient conditions but exhibits moderate susceptibility to hydrolytic, oxidative, and photochemical degradation processes [10] [2].
| Stability Parameter | Assessment | Primary Degradation Pathway |
|---|---|---|
| Chemical Stability | Stable under normal conditions | Thermal decomposition above 200°C |
| Hydrolytic Stability | Moderate | Acid-catalyzed ether cleavage |
| Oxidative Stability | Moderate | Allyl group oxidation |
| Photostability | Moderate | Allyl group polymerization |
| pH Stability | Stable in neutral to mildly acidic conditions | Protonation of carboxylic acid |
Hydrolytic degradation occurs primarily through acid-catalyzed cleavage of the ether linkages, particularly under acidic conditions where protonation of ether oxygen atoms facilitates nucleophilic attack by water molecules [11]. The degradation pathway involves sequential hydrolysis of the ethoxy linkages, ultimately yielding propionic acid and alcohol fragments.
Oxidative degradation targets the allyl functional group, which is susceptible to atmospheric oxygen and other oxidizing agents [12] [13]. The degradation pathway involves the formation of epoxides, aldehydes, and other oxidation products that can lead to cross-linking and polymer formation [12].
Photochemical degradation occurs through ultraviolet light-induced reactions of the allyl group, potentially leading to radical formation and subsequent polymerization or cross-linking reactions [13]. The compound should be stored in dark conditions to minimize photochemical degradation [2].